molecular formula C11H15F2N B13261926 [1-(3,5-Difluorophenyl)ethyl](propyl)amine

[1-(3,5-Difluorophenyl)ethyl](propyl)amine

Cat. No.: B13261926
M. Wt: 199.24 g/mol
InChI Key: KVZOYADVRWUIQE-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)ethylamine: is an organic compound that features a difluorophenyl group attached to an ethyl chain, which is further connected to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)ethylamine typically involves the reaction of 3,5-difluorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(3,5-Difluorophenyl)ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3,5-Difluorophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Chemistry: 1-(3,5-Difluorophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.

Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its fluorinated phenyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, 1-(3,5-Difluorophenyl)ethylamine can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)ethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can influence the compound’s binding affinity and selectivity for its targets. The ethyl and propylamine groups can further modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

    1-(3,4-Difluorophenyl)ethylamine: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-(2,5-Difluorophenyl)ethylamine: Another isomer with fluorine atoms at the 2 and 5 positions.

    1-(3,5-Difluorophenyl)ethylamine: Similar structure but with a methyl group instead of a propyl group.

Uniqueness: The unique positioning of the fluorine atoms on the phenyl ring in 1-(3,5-Difluorophenyl)ethylamine can result in distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. The propylamine group can also impart different physicochemical properties compared to its methylamine counterpart, potentially affecting its solubility, stability, and biological activity.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[1-(3,5-difluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H15F2N/c1-3-4-14-8(2)9-5-10(12)7-11(13)6-9/h5-8,14H,3-4H2,1-2H3

InChI Key

KVZOYADVRWUIQE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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